(R)-cyclopropyl(4-methoxyphenyl)methanamine
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Overview
Description
®-Cyclopropyl(4-methoxyphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-cyclopropyl(4-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Methanamine Moiety:
Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanamine moiety with a 4-methoxyphenyl group, which can be accomplished through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of ®-cyclopropyl(4-methoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
®-Cyclopropyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4-Methoxyphenyl)methanamine: Shares the 4-methoxyphenyl group but lacks the cyclopropyl moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the 4-methoxyphenyl substitution.
®-Cyclopropylamine: Similar in structure but without the 4-methoxyphenyl group.
Uniqueness: ®-Cyclopropyl(4-methoxyphenyl)methanamine is unique due to the combination of the cyclopropyl group and the 4-methoxyphenyl substitution, which imparts distinct chemical and biological properties
Biological Activity
(R)-Cyclopropyl(4-methoxyphenyl)methanamine (CPPM) is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding, and potential therapeutic applications.
1. Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a 4-methoxyphenyl moiety. Its unique stereochemistry and functional groups influence its chemical reactivity and biological interactions.
Compound Name | Structural Feature | Unique Properties |
---|---|---|
This compound | Cyclopropyl, 4-Methoxy | Potential antidepressant activity |
Cyclopropyl(3-methoxyphenyl)methanamine | Cyclopropyl, 3-Methoxy | Different receptor interaction profile |
Cyclobutyl(4-methoxyphenyl)methanamine | Cyclobutyl, 4-Methoxy | Increased ring strain effects |
(S)-Cyclopropyl(4-methylphenyl)methanamine | Cyclopropyl, 4-Methyl | Variations in biological activity |
Research indicates that CPPM may interact with various neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential implications for its use in treating mood disorders such as depression and anxiety. The compound's mechanism primarily involves binding to specific G protein-coupled receptors (GPCRs), which are crucial for mediating cellular signaling processes.
3.1 Interaction with Neurotransmitter Systems
Studies have shown that CPPM exhibits significant affinity for serotonin receptors, particularly the 5-HT2C subtype. This interaction is believed to contribute to its antidepressant-like effects observed in preclinical models. The compound's ability to modulate serotonin signaling may play a key role in its therapeutic potential.
- Dopamine System : Preliminary findings suggest that CPPM may also interact with dopamine receptors, which are critical in regulating mood and cognition.
- Serotonin System : The compound's engagement with serotonin receptors indicates a potential for developing treatments targeting anxiety and depression.
3.2 Pharmacological Applications
Given its pharmacological profile, CPPM is being explored as a candidate for developing new antidepressant and anxiolytic therapies. Its unique structural features may allow it to overcome limitations associated with existing medications.
4.1 Preclinical Models
In one study involving animal models of depression, CPPM demonstrated a significant reduction in depressive-like behaviors compared to control groups. The results indicated that the compound effectively increased serotonergic activity, leading to improved mood regulation.
4.2 Receptor Binding Studies
Receptor binding assays have confirmed that CPPM selectively binds to the 5-HT2C receptor with an EC50 value indicative of potent activity. This selectivity suggests that modifications to its structure could enhance efficacy while minimizing side effects associated with broader receptor activation.
5. Future Directions
Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of CPPM. Ongoing studies aim to:
- Determine the specific signaling pathways activated by CPPM.
- Assess the compound's safety profile in long-term studies.
- Explore potential analogs that may enhance therapeutic efficacy while reducing adverse effects.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
IVVASFZJFLBRPG-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C2CC2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
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